

Eremofortin C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Eremofortin C

Cat. No.: B1259007

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This whitepaper provides a comprehensive technical overview of **Eremofortin C**, a sesquiterpenoid mycotoxin produced by the fungus *Penicillium roqueforti*. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on its chemical properties, biosynthesis, and experimental protocols.

Core Compound Data

Eremofortin C is a secondary metabolite of significant interest due to its role as a direct precursor to the more toxic PR toxin.^{[1][2]} Understanding its properties and the enzymatic transformation it undergoes is crucial for mycotoxin research and control.

| Property | Value | Source |
|-------------------|--|------------------|
| CAS Number | 62375-74-0 | --INVALID-LINK-- |
| Molecular Formula | C ₁₇ H ₂₂ O ₆ | --INVALID-LINK-- |
| Molecular Weight | 322.36 g/mol | --INVALID-LINK-- |

Biosynthesis and Production

Eremofortin C is naturally produced by various strains of *Penicillium roqueforti*, the same fungus used in the production of blue cheeses.^{[1][3]} Its production is a key step in the

biochemical pathway leading to PR toxin.

Optimal Production Conditions

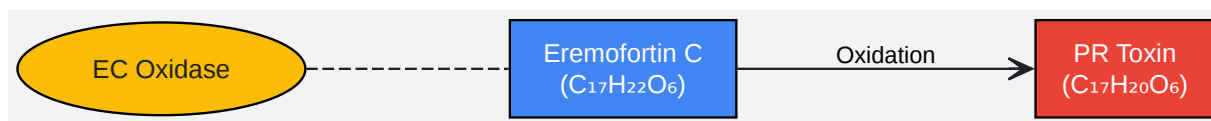
Studies have identified several factors that influence the yield of **Eremofortin C** in culture.[4][5]

Optimal production is generally achieved under the following conditions:

| Parameter | Optimal Condition |
|-----------------|--|
| Temperature | 20 to 24 °C |
| pH | ~4.0 |
| Culture Type | Stationary cultures |
| Media Additives | Addition of corn extracts can increase yield |

Transformation to PR Toxin

Eremofortin C is the direct precursor of PR toxin.[1][2] This transformation is an oxidation reaction where the hydroxymethyl group at the C-12 position of **Eremofortin C** is converted to an aldehyde group, forming PR toxin.[6] This reaction is catalyzed by an enzyme known as EC oxidase, which has been isolated from *P. roqueforti*. [7]



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Biosynthetic conversion of **Eremofortin C** to PR Toxin.

Experimental Protocols

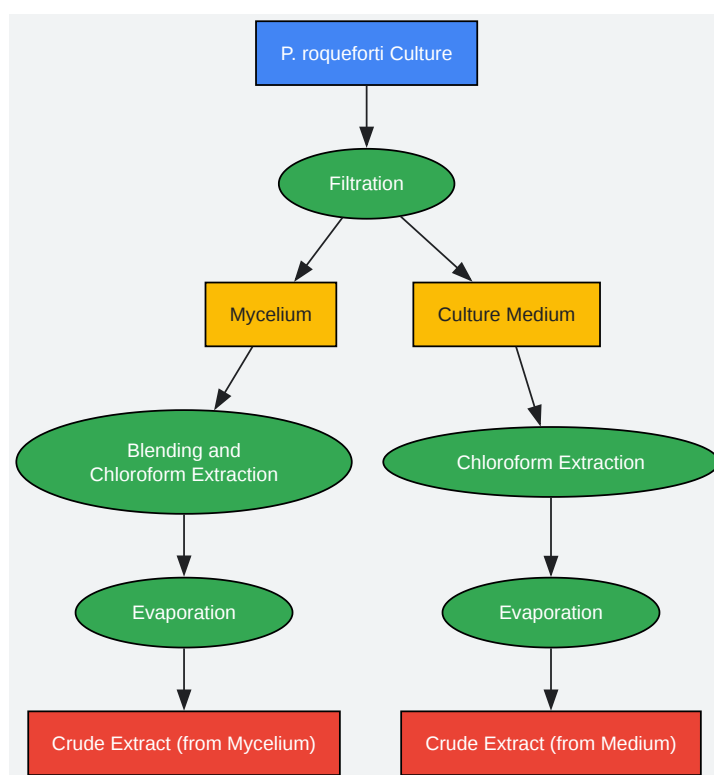
The following sections outline the methodologies for the extraction, separation, and quantification of **Eremofortin C** from *P. roqueforti* cultures.

Extraction of Eremofortin C

A common method for extracting **Eremofortin C** and other related metabolites from the culture medium involves liquid-liquid extraction with chloroform.[1]

Protocol:

- Filter the *P. roqueforti* culture to separate the mycelium from the culture medium.
- The culture medium is then extracted three times with chloroform.
- The chloroform phases are collected and evaporated to dryness to yield a crude extract containing **Eremofortin C**. [1]
- For extraction from the mycelium, the mycelial mats are blended with water and then extracted with chloroform for one hour.[1]



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Workflow for the extraction of **Eremofortin C**.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the separation and quantification of **Eremofortin C**.

Instrumentation and Conditions:

- Instrument: A Waters Associates ALC 204 instrument or similar is suitable.[1]
- Column: A Microporasil 10- μ m silica gel column (4 mm ID by 30 cm long) has been used successfully.[1]
- Detector: UV absorbance detector set at 254 nm.[1]
- Quantification: Achieved by peak height measurements and comparison with standards.[1]

Biological Activity

In contrast to its derivative, PR toxin, **Eremofortin C** is reported to not exhibit significant toxicity in animals.[5] The primary biological significance of **Eremofortin C** lies in its role as the immediate precursor to the toxic PR toxin. The structural difference, a hydroxymethyl group in **Eremofortin C** versus an aldehyde group in PR toxin, is critical for the toxic activity.[5][6]

Conclusion

Eremofortin C is a key secondary metabolite in the biosynthetic pathway of PR toxin in *Penicillium roqueforti*. While not significantly toxic itself, its study is essential for understanding and controlling the production of the more hazardous PR toxin. The experimental protocols outlined in this document provide a foundation for researchers working on the detection, quantification, and characterization of this important mycotoxin.

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